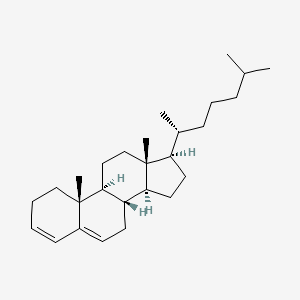

Cholesta-3,5-diene

Description

This compound has been reported in Coccinella septempunctata with data available.

non-polar dehydration product of cholesterol found in high levels in the cornea; structure given in first source

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3/t20-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHIRZFWJBOHHD-HKQCOZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870761 | |

| Record name | Cholesta-3,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-90-0 | |

| Record name | Cholesta-3,5-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-3,5-diene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesta-3,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesta-3,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cholesta-3,5-diene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene is a significant derivative of cholesterol, characterized by a conjugated diene system within its steroidal B-ring. This structural modification imparts distinct chemical and physical properties, differentiating it from its precursor, cholesterol. Notably, this compound has emerged as a molecule of interest in biomedical research due to its role as an inflammatory modulator. It has been shown to activate the PI3K/Akt signaling pathway, a critical cascade in cellular processes such as cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on its biological activity and the experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a cholestane steroid that is formally derived from cholesterol by the elimination of a water molecule. Its chemical structure is defined by a tetracyclic core and a C8H17 side chain at the C-17 position. The defining feature is the presence of conjugated double bonds at the C-3 and C-5 positions of the steroid nucleus.

IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene[1]

Synonyms: Δ3,5-Cholestadiene, Cholesterylene[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H44 | [3][4][5] |

| Molecular Weight | 368.64 g/mol | |

| CAS Number | 747-90-0 | |

| Melting Point | 78-80 °C | |

| Boiling Point | 433.93 °C (estimated) | |

| Appearance | Powder | |

| Solubility | Soluble in chloroform (50 mg/mL) |

Synthesis and Purification

This compound is commonly synthesized from cholesterol through a dehydration reaction. A variety of methods can be employed to achieve this transformation.

Experimental Protocol: Synthesis from Cholesterol

Method: Acid-catalyzed dehydration of cholesterol.

Materials:

-

Cholesterol

-

Pyridinium p-toluenesulfonate (PPTS)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol in toluene.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.

-

Heat the reaction mixture to reflux and continue heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The water formed during the reaction is removed by azeotropic distillation with toluene.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude this compound is purified by a combination of column chromatography and recrystallization.

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is a common choice for separating the less polar this compound from any remaining polar impurities. The appropriate solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

2. Recrystallization:

-

Solvent System: A mixture of ethanol and water or acetone and hexane can be effective. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Procedure:

-

Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.

-

If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may initiate the process.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (in CDCl3): The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons in the conjugated diene system, typically in the range of 5.0-6.0 ppm. The numerous methyl and methylene protons of the steroid backbone and side chain will appear in the upfield region of the spectrum.

13C NMR (in CDCl3): The carbon NMR spectrum will show distinct signals for the sp2-hybridized carbons of the diene system in the downfield region (typically 120-145 ppm). The remaining aliphatic carbons of the steroid skeleton and the side chain will resonate in the upfield region.

Note: Specific chemical shift assignments should be confirmed by comparison with literature data or through 2D NMR experiments.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both sp2 and sp3 hybridized carbons, as well as C=C stretching vibrations for the diene system.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inflammatory modulator that can influence the behavior of immune cells. A key aspect of its biological activity is the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of numerous cellular processes, and its activation by this compound has implications for its potential therapeutic applications.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets, ultimately regulating cellular processes like cell survival, growth, and proliferation.

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis of Akt Activation

To investigate the effect of this compound on the PI3K/Akt pathway, the phosphorylation status of Akt can be assessed by Western blotting.

Materials:

-

Cell line of interest (e.g., macrophages, fibroblasts)

-

Cell culture medium and supplements

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-Akt and anti-total-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities for phospho-Akt and total-Akt. Normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt activation.

Conclusion

This compound is a structurally distinct derivative of cholesterol with demonstrated biological activity as an inflammatory modulator through the activation of the PI3K/Akt signaling pathway. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, along with detailed experimental protocols. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, cell biology, and drug development who are interested in further exploring the therapeutic potential of this intriguing molecule. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its role in health and disease.

References

Cholesta-3,5-diene Formation from Cholesterol Dehydration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the formation of cholesta-3,5-diene through the acid-catalyzed dehydration of cholesterol. It covers the underlying reaction mechanism, potential experimental protocols, and analytical methods for quantification. The guide also explores the biological significance of this compound, particularly its role in activating the PI3K/Akt signaling pathway in neutrophil chemotaxis. While detailed quantitative data on reaction yields under varying conditions are not extensively available in the reviewed literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for researchers in steroid chemistry and drug development.

Introduction

Cholesterol, an essential structural component of animal cell membranes, can undergo various chemical transformations. One such reaction is acid-catalyzed dehydration, which leads to the formation of this compound. This diene is not only a marker of cholesterol metabolism and degradation but also exhibits biological activity, including the modulation of inflammatory responses.[1] Understanding the formation of this compound is crucial for researchers studying steroid chemistry, food science, and for drug development professionals exploring its therapeutic potential.

Reaction Mechanism

The acid-catalyzed dehydration of cholesterol to this compound proceeds primarily through an E1 (unimolecular elimination) mechanism.[2] This multi-step process is initiated by the protonation of the hydroxyl group of cholesterol.

Step 1: Protonation of the Hydroxyl Group In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group at the C-3 position of cholesterol is protonated to form an alkyloxonium ion. This conversion of a poor leaving group (-OH) into a good leaving group (-OH₂⁺) is a critical first step.

Step 2: Formation of a Carbocation The alkyloxonium ion is unstable and departs as a water molecule, leading to the formation of a secondary carbocation at the C-3 position. This is the rate-determining step of the E1 reaction.

Step 3: Deprotonation and Double Bond Formation A weak base, which can be the conjugate base of the acid catalyst or another solvent molecule, abstracts a proton from an adjacent carbon. In the case of this compound formation, a proton is abstracted from the C-4 position, leading to the formation of a double bond between C-3 and C-4. This is followed by the abstraction of a proton from C-6, resulting in a more stable conjugated diene system with double bonds at C-3 and C-5. The formation of the conjugated system is the thermodynamic driving force for this specific product.

Experimental Protocols

Detailed, high-yield synthetic protocols for the preparation and purification of this compound are not extensively documented in readily available literature. However, based on related procedures and colorimetric assays, a general experimental approach can be outlined.

Reagents and Materials

-

Cholesterol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Anhydrous solvents (e.g., chloroform, hexane, ethyl acetate)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

General Synthetic Procedure (Synthesized from Literature)

-

Dissolution: Dissolve cholesterol in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cholesterol solution while stirring. The reaction is often performed in the presence of acetic anhydride.

-

Heating: Heat the reaction mixture. Based on analogous reactions, a temperature of around 80°C for a duration of 4-6 hours may be appropriate.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like hexane or ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate this compound.

Quantitative Data

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield of this compound | Side Products | Reference/Notes |

| H₂SO₄ | Acetic Anhydride/Acetic Acid | Not Specified | Not Specified | Not explicitly reported; formation noted in Liebermann-Burchard reaction.[4] | Sulfonated derivatives, polyenes, aromatic steroids. | Primary focus is on colorimetric analysis, not isolation. |

| H₂SO₄ | Acetic Acid | 80 | 4 - 6 | Not explicitly reported for cholesterol; used for dehydration of cholesterol-based N-heterocycles. | Not specified. | Analogous reaction suggests these conditions are plausible. |

| Anhydrous Copper Sulfate | Liquid SO₂ | 100 | 17 | Dicholesteryl ether (54% yield), not this compound. | Cholesterylenes and resinous products at higher temperatures. | Demonstrates the formation of ether as a major side product under certain conditions. |

| HCl | Ethanol | Not Specified | Not Specified | Elimination products predominate. | 3-chloro-Δ⁵-cholestene (substitution product). | Solvent choice influences elimination vs. substitution. |

Analytical Protocols

The quantification of this compound in the presence of cholesterol requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of sterols.

Sample Preparation:

-

Extraction: Extract the lipids from the reaction mixture or sample matrix using a suitable solvent system (e.g., chloroform/methanol).

-

Saponification (Optional): If analyzing total sterols (free and esterified), perform saponification using ethanolic KOH to hydrolyze any cholesteryl esters.

-

Derivatization: To increase the volatility and thermal stability of the analytes, derivatize the hydroxyl group of any remaining cholesterol using a silylating agent (e.g., BSTFA with 1% TMCS). This compound does not require derivatization.

-

Reconstitution: After derivatization, evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions (General):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating cholesterol and this compound.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Program: A temperature gradient program is typically employed, starting at a lower temperature and ramping up to around 300°C to ensure elution of the sterols.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. The molecular ion of this compound (m/z 368.6) and a characteristic fragment ion of the derivatized cholesterol would be monitored.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or mass spectrometric detection is also a powerful tool for the analysis of these compounds.

Sample Preparation:

-

Extraction: Similar to GC-MS, extract the lipids from the sample.

-

Saponification (Optional): Perform saponification if necessary.

-

Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

HPLC Conditions (General):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and/or isopropanol is typically effective.

-

Detection: this compound has a conjugated diene system and can be detected by a UV detector at around 230-240 nm. Cholesterol has a weaker UV absorbance at lower wavelengths (around 205-210 nm). A diode array detector (DAD) can monitor multiple wavelengths simultaneously. LC-MS can also be employed for more sensitive and specific detection.

Biological Significance: PI3K/Akt Signaling Pathway

This compound has been identified as an inflammatory modulator that can promote neutrophil chemotaxis. This biological activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Neutrophil chemotaxis is a critical process in the innate immune response, where these leukocytes migrate towards a chemical gradient of chemoattractants at a site of inflammation or infection. The PI3K/Akt pathway is a key regulator of this process.

Upon stimulation by this compound, PI3K is activated at the leading edge of the neutrophil. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This localization leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that regulate the actin cytoskeleton, leading to cell polarization and directed migration.

Conclusion

The formation of this compound from cholesterol via acid-catalyzed dehydration is a well-established chemical transformation, primarily following an E1 mechanism. While the reaction is conceptually straightforward, detailed and optimized synthetic protocols with high yields are not widely reported, and quantitative data is sparse. The analysis of the reaction products can be effectively achieved using GC-MS and HPLC. The biological activity of this compound as a modulator of neutrophil chemotaxis through the PI3K/Akt signaling pathway presents an interesting avenue for further research in immunology and drug development. This guide provides a foundational understanding for researchers and professionals working with cholesterol and its derivatives, highlighting the key chemical and biological aspects of this compound. Further research is warranted to establish optimized synthetic protocols and to fully elucidate the therapeutic potential of this cholesterol metabolite.

References

The In Vivo Formation of Cholesta-3,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of cholesta-3,5-diene, a cholesterol derivative implicated in various physiological and pathological processes. The document outlines the predominant non-enzymatic formation mechanisms, summarizes available quantitative data, provides detailed experimental protocols for its detection, and visualizes the key pathways involved.

Core Mechanism of this compound Formation

Current scientific evidence strongly suggests that the formation of this compound in vivo is primarily a non-enzymatic process resulting from the dehydration of cholesterol. This reaction is thought to be facilitated by acidic microenvironments within the cell and can also be influenced by conditions of oxidative stress. To date, no specific enzyme has been identified that directly catalyzes the conversion of cholesterol to this compound.

Acid-Catalyzed Dehydration

The most plausible mechanism for the in vivo formation of this compound is the acid-catalyzed dehydration of cholesterol. This reaction involves the protonation of the 3β-hydroxyl group of cholesterol, forming a good leaving group (water). The subsequent loss of water generates a carbocation intermediate at the C-3 position. A proton is then eliminated from either C-4 or C-6 to form a double bond. The formation of the conjugated 3,5-diene system is thermodynamically favored.

This process is likely to occur in cellular compartments with an acidic pH, such as lysosomes. Lysosomes are responsible for the degradation of macromolecules, including lipoproteins, and maintain a luminal pH of approximately 4.5-5.0. As cholesterol is transported through these acidic organelles, the conditions are favorable for its non-enzymatic dehydration to this compound. Pathological conditions that lead to localized decreases in pH, such as inflammation and ischemia, may also promote the formation of this diene.

Role of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, can lead to the oxidation of various lipids, including cholesterol. While specific studies demonstrating a direct pathway from cholesterol to this compound via oxidative stress are limited, it is known that oxidative processes can generate a wide array of oxysterols. It is plausible that some of these oxidized intermediates could be unstable and subsequently dehydrate to form this compound. For instance, the formation of cholesta-3,5-dien-7-one has been linked to the auto-oxidation of cholesterol[1]. This suggests that oxidative conditions could contribute to the overall pool of cholestadienes found in vivo.

Quantitative Data

Direct quantitative data for this compound in human tissues is sparse in the available literature. However, data for the related oxidized compound, cholesta-3,5-dien-7-one, provides an indication of the presence of this diene system in pathological conditions.

| Biological Matrix | Condition | Analyte | Concentration/Amount | Reference |

| Human Atherosclerotic Plaques | Atherosclerosis | Cholesta-3,5-dien-7-one | Approx. 5-10 mg per 5.81 g of plaque lipid | [1] |

| Human Erythrocyte Membranes | Alcoholism | Cholesta-3,5-dien-7-one | Detected in significant amounts in alcoholic patients, but not in controls | [2] |

Experimental Protocols

The analysis of this compound, a non-polar lipid, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Below are detailed methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the sensitive detection and quantification of this compound in plasma.

3.1.1. Lipid Extraction and Saponification

-

To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated cholesterol or 5α-cholestane).

-

Add 2 mL of a methanol:dichloromethane (1:1, v/v) solution to extract the total lipids. Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

To hydrolyze cholesteryl esters, add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the dried lipid extract.

-

Incubate at 60°C for 1 hour.

-

After cooling, add 1 mL of water and 2 mL of hexane to extract the non-saponifiable lipids (including this compound). Vortex for 1 minute.

-

Centrifuge at 1,500 x g for 5 minutes.

-

Collect the upper hexane layer and transfer to a clean tube. Repeat the hexane extraction twice more and pool the hexane fractions.

-

Dry the pooled hexane extracts under a stream of nitrogen.

3.1.2. Derivatization

-

To the dried lipid extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Add 50 µL of anhydrous pyridine to act as a catalyst.

-

Incubate at 60°C for 30 minutes to convert the hydroxyl groups of any remaining sterols to trimethylsilyl (TMS) ethers. This compound itself does not have a hydroxyl group and will not be derivatized, but this step is necessary for the analysis of other sterols in the sample.

-

Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.

3.1.3. GC-MS Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Oven Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion of this compound (m/z 368.3) and other characteristic fragment ions. Full scan mode (m/z 50-600) can be used for initial identification.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the separation of this compound from cholesterol and other sterols.

3.2.1. Sample Preparation

-

Perform lipid extraction and saponification as described in the GC-MS protocol (Section 3.1.1).

-

After drying the final hexane extract, reconstitute the sample in 200 µL of the initial mobile phase (e.g., methanol or acetonitrile).

3.2.2. HPLC Parameters

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% methanol or acetonitrile. A gradient may be required for complex samples.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system of this compound.

-

Injection Volume: 20 µL.

Signaling Pathway Activation

This compound has been identified as an inflammatory modulator that can activate the PI3K/Akt signaling pathway, leading to downstream cellular responses such as neutrophil chemotaxis.

The binding of this compound to a G-protein coupled chemokine receptor is proposed to activate Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both Phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B) to the plasma membrane. This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a variety of downstream effector proteins, leading to a cascade of events that culminates in specific cellular responses, such as the promotion of cell survival and migration.

References

An In-depth Technical Guide on the Biological Activity of Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene, a dehydrated derivative of cholesterol, has emerged as a molecule of interest in biomedical research, demonstrating notable biological activities. Primarily recognized as an inflammatory modulator, it plays a significant role in the wound healing process by promoting the migration of key immune and structural cells. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.

Introduction

This compound is a steroidal compound that can be formed endogenously through the auto-oxidation of cholesterol or via acid-catalyzed dehydration.[1] While often considered a biomarker for certain pathological conditions, recent studies have unveiled its active participation in cellular signaling and physiological processes. Its most prominent described role is in orchestrating cellular migration, a critical component of tissue repair and inflammatory responses.[2][3] This guide will delve into the specifics of these biological activities, presenting the available data in a structured format to facilitate further research and development.

Synthesis of this compound

The primary laboratory synthesis of this compound involves the acid-catalyzed dehydration of cholesterol. While various acids can be employed, a common method utilizes p-toluenesulfonic acid in a suitable solvent system.

Experimental Protocol: Synthesis of this compound from Cholesterol

Objective: To synthesize this compound by the dehydration of cholesterol.

Materials:

-

Cholesterol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve cholesterol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

-

Heat the mixture to reflux and allow the reaction to proceed, monitoring the removal of water via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (cholesterol) is consumed.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Activities and Mechanism of Action

This compound's primary biological activity revolves around its function as an inflammatory modulator, particularly in the context of wound healing.[2] It has been shown to promote the chemotaxis of neutrophils and the migration of fibroblasts, two critical cell types in the tissue repair process.[2]

Role in Wound Healing

Neutrophil Recruitment: this compound has been demonstrated to promote the recruitment of neutrophils to the site of injury. In a study utilizing a transgenic zebrafish model with fluorescently labeled neutrophils, topical application of this compound at a concentration of 30 μg/ml resulted in a significant, two-fold increase in neutrophil accumulation at the wound site within 6 hours post-treatment.

Fibroblast Migration: In addition to recruiting immune cells, this compound also stimulates the migration of fibroblasts, which are essential for depositing the extracellular matrix and closing the wound.

Mechanism of Action: PI3K/Akt Signaling Pathway

The pro-migratory effects of this compound are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It is proposed that this compound acts as a ligand for a G-protein coupled receptor (GPCR), likely a chemokine receptor, on the surface of neutrophils and fibroblasts. Binding of this compound to this receptor initiates a signaling cascade that leads to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. Activated Akt, in turn, phosphorylates a variety of downstream targets that regulate cellular processes critical for cell migration, such as cytoskeletal rearrangement and cell polarity.

Figure 1. Proposed signaling pathway of this compound.

Other Potential Biological Activities

As an oxysterol, this compound may possess a broader range of biological effects, including the induction of apoptosis, modulation of sphingolipid metabolism, and regulation of platelet aggregation. However, specific studies and quantitative data on these activities for this compound are currently limited. Some derivatives of cholestadiene have shown cytotoxic effects against cancer cells, suggesting a potential avenue for future research. For instance, 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate has been shown to induce apoptosis in human small cell lung cancer cells.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data, such as IC50 values, for the biological activities of this compound. The following table summarizes the available quantitative information.

| Biological Activity | Assay System | Concentration | Result | Reference |

| Neutrophil Recruitment | Transgenic zebrafish (Tg(mpx:GFP)) tailfin wound model | 30 μg/ml | 2-fold increase in neutrophil accumulation at 6 hours post-treatment |

Experimental Protocols

Detailed experimental protocols from studies that have specifically utilized this compound are not extensively published. However, based on the described activities, the following are representative methodologies that can be adapted for studying the biological effects of this compound.

Zebrafish Wound Healing Assay

Objective: To assess the in vivo effect of this compound on neutrophil recruitment to a wound.

Experimental Workflow:

Figure 2. Zebrafish wound healing assay workflow.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the chemotactic effect of this compound on neutrophils.

Experimental Workflow:

Figure 3. Neutrophil chemotaxis assay workflow.

Fibroblast Migration Assay (Scratch Assay)

Objective: To assess the effect of this compound on fibroblast migration.

Experimental Workflow:

Figure 4. Fibroblast scratch assay workflow.

Conclusion and Future Directions

This compound is a bioactive lipid with a demonstrated role in promoting wound healing through the recruitment of neutrophils and fibroblasts via the PI3K/Akt signaling pathway. While the foundational aspects of its biological activity are beginning to be understood, significant gaps in knowledge remain. Future research should focus on:

-

Quantitative Characterization: Determining the IC50 or EC50 values for its various biological activities, including cytotoxicity against different cell lines, anti-inflammatory effects, and pro-migratory actions.

-

Receptor Identification: Elucidating the specific chemokine receptor or GPCR through which this compound initiates its signaling cascade.

-

Downstream Signaling: A more detailed investigation of the downstream effectors of Akt that are modulated by this compound.

-

Broader Biological Screening: Systematically evaluating its effects on apoptosis, cytokine expression (e.g., TNF-α, IL-6), and other potential biological activities associated with oxysterols.

-

In Vivo Efficacy: Expanding in vivo studies to validate its therapeutic potential in various models of wound healing and inflammation.

A more complete understanding of the biological activity of this compound will be instrumental in assessing its potential as a therapeutic agent and for its application in drug development.

References

Cholesta-3,5-diene: A Technical Guide to its Activation of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene, a sterol derivative found in various biological systems, has emerged as a modulator of key cellular signaling pathways. Notably, it has been identified as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and migration. This technical guide provides an in-depth overview of the mechanism by which this compound activates the PI3K/Akt pathway, supported by available quantitative data and detailed experimental protocols for key assays. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of this compound and its derivatives.

Introduction: this compound and the PI3K/Akt Pathway

This compound

This compound is a cholestane-class organic compound, a sterol derivative that is structurally related to cholesterol.[1][2] It is considered an inflammatory modulator with demonstrated biological activity in wound healing processes.[3] Research indicates that this compound can target immune cells, such as neutrophils, and promote the migration of fibroblasts, which are critical steps in tissue repair.[3] These effects are attributed to its ability to activate specific intracellular signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions. Activation of this pathway is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).

Once activated via phosphorylation at key residues (Threonine 308 and Serine 473), Akt mediates a multitude of downstream effects. These include promoting cell survival by inhibiting apoptotic proteins, stimulating cell proliferation and growth through the mTOR complex 1 (mTORC1), and regulating metabolism. Given its central role, dysregulation of the PI3K/Akt pathway is frequently implicated in diseases such as cancer and metabolic disorders.

Mechanism of Activation

This compound has been shown to enhance immune cell recruitment and extracellular matrix deposition by activating the PI3K/Akt pathway through chemokine receptor-mediated signaling. While the specific receptor has not been fully elucidated, the proposed mechanism involves this compound acting as a ligand that initiates a downstream cascade, leading to the activation of PI3K and subsequent phosphorylation of Akt. This activation promotes cellular responses critical for wound healing, such as neutrophil chemotaxis and fibroblast migration.

Quantitative Data

The primary quantitative evidence for the effect of this compound on PI3K/Akt-mediated cellular responses comes from in vivo wound healing models. The following table summarizes the key findings.

| Parameter Measured | Model System | Treatment | Concentration | Result | Reference |

| Neutrophil Recruitment | Transgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin Wounds | Topical Application of this compound | 30 µg/ml | 2-fold increase in neutrophil accumulation at the wound site by 6 hours post-treatment versus vehicle control. |

Key Experimental Protocols

The following sections provide detailed, representative methodologies for assays crucial to studying the effects of this compound on the PI3K/Akt pathway and associated cellular functions.

Western Blotting for PI3K/Akt Pathway Activation

This protocol allows for the detection of phosphorylated (activated) forms of Akt and other pathway components.

1. Cell Lysis and Protein Extraction:

-

Culture cells (e.g., human fibroblasts) to 80-90% confluency.

-

Treat cells with this compound at desired concentrations (e.g., 1-50 µg/ml) for various time points. Include a vehicle control.

-

Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilution is typically 1:1000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and then to the loading control.

Fibroblast Scratch Migration Assay

This assay measures the effect of this compound on the rate of fibroblast migration in vitro.

1. Cell Seeding:

-

Seed fibroblasts into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).

-

Incubate under standard cell culture conditions (37°C, 5% CO2).

2. Creating the Scratch:

-

Once cells are 90-100% confluent, use a sterile 200 µl pipette tip to make a straight scratch down the center of each well.

-

Gently wash each well twice with PBS to remove detached cells.

3. Treatment and Imaging:

-

Replace the PBS with low-serum medium containing the desired concentration of this compound or vehicle control.

-

Immediately acquire images of the scratch at defined points using a phase-contrast microscope at 10x magnification. This is the 0-hour time point.

-

Incubate the plate and acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

4. Analysis:

-

Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the 0-hour time point for each condition.

-

Compare the migration rates between treated and control groups.

Zebrafish Larvae Neutrophil Migration Assay

This in vivo assay quantifies the chemotactic effect of this compound on neutrophils.

1. Animal Model:

-

Use transgenic zebrafish larvae that express a fluorescent protein in neutrophils, such as Tg(mpx:GFP), at 3 days post-fertilization (dpf).

2. Wounding Procedure:

-

Anesthetize larvae in tricaine solution.

-

Using a sterile micro-scalpel or needle, create a small incision in the tail fin.

3. Treatment:

-

Immediately after wounding, transfer the larvae to a fresh E3 medium containing the test compound (e.g., 30 µg/ml this compound) or a vehicle control.

4. Live Imaging:

-

Mount the larvae in a low-melting-point agarose on a glass-bottom dish.

-

Image the wound area using a fluorescence microscope.

-

Acquire images or time-lapse videos at specific time points post-wounding (e.g., 2, 4, 6, and 8 hours).

5. Quantification:

-

Count the number of fluorescent neutrophils that have migrated into a defined area around the wound site at each time point.

-

Compare the average number of neutrophils between the this compound treated group and the control group.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a bioactive sterol capable of activating the PI3K/Akt signaling pathway. This activation translates into pro-migratory effects on immune and stromal cells, highlighting its potential as a therapeutic agent for promoting wound healing.

Future research should focus on several key areas:

-

Receptor Identification: Identifying the specific chemokine or other cell surface receptor(s) that this compound interacts with to initiate PI3K/Akt signaling.

-

Dose-Response and Kinetics: A comprehensive analysis of the dose-response relationship and the kinetics of Akt phosphorylation following this compound treatment.

-

Downstream Effector Analysis: Investigating the activation status of downstream targets of Akt, such as mTOR, GSK-3β, and FOXO transcription factors, to fully map the signaling cascade.

-

In Vivo Efficacy: Expanding studies in mammalian models of wound healing to validate the therapeutic potential observed in zebrafish.

By addressing these questions, the scientific community can build a more complete understanding of this compound's mechanism of action and accelerate its potential translation into clinical applications.

References

The Natural Occurrence and Biological Significance of Cholesta-3,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a naturally occurring sterol derivative found in both the plant and animal kingdoms.[1][2] As a metabolite of cholesterol, it has garnered increasing interest within the scientific community for its diverse biological activities, including its role as an inflammatory modulator and its potential in wound healing.[3] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its analysis, and its known biological signaling pathways.

Natural Occurrence of this compound

This compound has been identified in a variety of organisms, ranging from insects to marine life. While its presence is documented, quantitative data on its concentration in different tissues remains limited in publicly available literature. It is often considered a product of cholesterol auto-oxidation or dehydration.[4]

Table 1: Documented Natural Occurrence of this compound in Animals

| Class | Species | Tissue/Source | Method of Identification | Reference(s) |

| Insecta | Coccinella septempunctata (Seven-spot ladybug) | Not specified | Data available in LOTUS database | |

| Actinopterygii | Arius bilineatus (Arabian Gulf catfish) | Epidermal gel secretion | Gas Chromatography-Mass Spectrometry (GC-MS) |

Table 2: Documented Natural Occurrence of this compound in Plants

| Source | Application | Method of Analysis | Reference(s) |

| Olive Oils and Edible Fats | Used as a standard for quality analysis | High-Performance Liquid Chromatography (HPLC) |

Biosynthesis of this compound

The precise enzymatic pathway for the biosynthesis of this compound is not yet fully elucidated. It is widely regarded as a derivative of cholesterol, likely formed through dehydration. The general cholesterol biosynthesis pathway is well-established and proceeds through the mevalonate pathway, leading to the formation of lanosterol, which is then converted to cholesterol through a series of enzymatic steps. The conversion of cholesterol to this compound is believed to be a subsequent modification.

One proposed mechanism for the formation of this compound is the acid-catalyzed dehydration of cholesterol. This process involves the removal of the hydroxyl group at the C3 position and a hydrogen atom from either the C4 or C6 position, leading to the formation of a double bond. The formation of the conjugated diene system at positions 3 and 5 is a thermodynamically favorable rearrangement.

Below is a diagram illustrating the proposed formation of this compound from cholesterol.

Experimental Protocols

The analysis of this compound in biological samples typically involves extraction, separation, and detection using chromatographic and spectrometric techniques. Below are generalized protocols for the analysis of sterols, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like sterols. Derivatization is often necessary to increase the volatility of sterols.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

-

Homogenize the tissue sample in a chloroform:methanol (1:2, v/v) solution.

-

Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

-

Collect the chloroform layer and dry it under a stream of nitrogen.

2. Saponification (Optional, for analysis of total sterols)

-

Resuspend the dried lipid extract in a solution of ethanolic potassium hydroxide.

-

Heat at 60-80°C for 1-2 hours to hydrolyze steryl esters.

-

Add water and extract the non-saponifiable lipids (including sterols) with hexane or diethyl ether.

-

Dry the organic extract.

3. Derivatization (Silylation)

-

To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 60-80°C for 30-60 minutes to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Evaporate the excess reagent and redissolve the sample in a suitable solvent (e.g., hexane).

4. GC-MS Instrumental Parameters (Example)

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of this compound, often with UV detection.

1. Sample Preparation and Lipid Extraction

-

Follow the same lipid extraction procedure as for GC-MS. Saponification may also be performed if desired.

2. HPLC Instrumental Parameters (Example)

-

HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 205 nm or in the range of 230-280 nm to detect the conjugated diene system.

-

Injection Volume: 10-20 µL.

Biological Signaling Pathways

This compound has been identified as an inflammatory modulator that can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration.

The activation of the PI3K/Akt pathway by this compound is implicated in its ability to promote neutrophil chemotaxis and fibroblast migration, which are critical events in the wound healing process. The precise receptor and upstream signaling events that link this compound to PI3K activation are still under investigation.

The general mechanism of the PI3K/Akt pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, such as Akt and its upstream activator PDK1. This co-localization at the cell membrane leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a multitude of downstream substrates, leading to various cellular responses.

Conclusion

This compound is a bioactive sterol with demonstrated effects on inflammatory and wound healing processes, mediated at least in part through the PI3K/Akt signaling pathway. While its natural occurrence is established in some plant and animal species, further research is needed to quantify its levels in a broader range of biological systems and to fully elucidate its biosynthetic pathway and the specific molecular interactions that govern its signaling functions. The analytical methods outlined in this guide provide a foundation for researchers to further investigate the distribution and biological roles of this intriguing molecule, paving the way for potential applications in drug development and therapy.

References

Cholesta-3,5-diene: A Cholesterol-Derived Diene — A Technical Guide on its Formation, Metabolism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene, also known as Δ³,⁵-cholestadiene or cholesterilene, is a sterol derivative directly related to cholesterol. With the chemical formula C₂₇H₄₄ and a molecular weight of approximately 368.64 g/mol , it is structurally distinguished from cholesterol by the presence of a conjugated double bond system within its B-ring. While some commercial and general literature refers to this compound as a precursor to steroid hormones and bile acids, this technical guide aims to clarify its origins and metabolic significance based on current scientific evidence.[1]

The available research strongly indicates that this compound is not a canonical intermediate in the primary, well-established enzymatic pathways of steroidogenesis or bile acid synthesis. Instead, its presence in biological and chemical systems is predominantly attributed to the non-enzymatic, acid-catalyzed dehydration of cholesterol. This distinction is critical for researchers in steroid metabolism and drug development, as the detection of this compound can be a key indicator of sample handling conditions or a marker of specific chemical environments rather than a direct reflection of a biosynthetic pathway.

This guide provides an in-depth examination of the formation of this compound, contrasts this with the established enzymatic pathways for hormone and bile acid synthesis, summarizes the limited quantitative data available for related compounds, and presents detailed experimental protocols for its accurate analysis.

Formation of this compound

The primary route for the formation of this compound is the non-enzymatic dehydration of cholesterol, a reaction readily promoted by acidic conditions, heat, or auto-oxidation.[2][3][4]

Non-Enzymatic, Acid-Catalyzed Dehydration

In the presence of a strong acid, the hydroxyl group at the C-3 position of cholesterol is protonated, forming a good leaving group (water). The subsequent loss of water generates a C-3 carbocation. To stabilize this intermediate, a proton is eliminated from either C-2 or C-4. While elimination of the C-2 proton would also be possible, the rearrangement involving the C-5 double bond is favored, leading to the formation of the more stable, conjugated diene system of this compound.

This reaction is famously observed in classic colorimetric cholesterol assays, such as the Liebermann-Burchard and Salkowski tests, which utilize concentrated sulfuric acid and generate significant amounts of this compound.[5] For researchers, this highlights a critical consideration: the use of harsh acidic conditions during sample extraction or hydrolysis can artificially generate this compound from the abundant cholesterol pool, potentially leading to its misinterpretation as a native metabolite.

Enzymatic Formation

There is currently no substantial evidence supporting a direct, primary enzymatic pathway for the synthesis of this compound from cholesterol in mammalian steroidogenic or bile acid synthesis pathways. Its role as a true biological precursor in these contexts remains unproven. The term "precursor" appears to be used loosely, acknowledging that it is derived from cholesterol, which is the ultimate precursor for all steroid hormones and bile acids.

Re-evaluation of its Role in Biosynthesis

To understand why this compound is not considered a canonical precursor, it is essential to review the established biosynthetic pathways for steroid hormones and bile acids. These pathways start with cholesterol but do not involve a diene intermediate of this type.

Steroid Hormone Biosynthesis

The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone. This multi-step process occurs within the mitochondria and is the rate-limiting step in steroidogenesis. The reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1) and does not produce this compound.

Bile Acid Biosynthesis

The catabolism of cholesterol into primary bile acids (cholic acid and chenodeoxycholic acid) occurs in the liver via two main routes: the classical (or neutral) pathway and the alternative (acidic) pathway.

-

Classical Pathway: Initiated by cholesterol 7α-hydroxylase (CYP7A1).

-

Acidic Pathway: Initiated by sterol 27-hydroxylase (CYP27A1).

Both pathways involve a series of hydroxylation, oxidation, and side-chain cleavage steps. Neither pathway includes this compound as an intermediate.

Quantitative Data

Direct quantitative measurements of this compound in healthy human or animal tissues are notably scarce in scientific literature. This lack of data may be due to its typically low or negligible physiological concentration and its potential to be formed as an analytical artifact.

However, a related oxidized derivative, cholesta-3,5-dien-7-one , has been detected and quantified in specific pathological conditions. Its presence suggests that while not part of a primary pathway, diene-containing sterols can be formed in vivo, possibly through oxidative stress mechanisms.

| Compound | Biological Matrix | Condition | Finding | Reference(s) |

| Cholesta-3,5-dien-7-one | Erythrocyte Membranes | Alcoholism | Detected in alcoholic subjects; not found in significant amounts in controls. Levels were observed to increase as polyunsaturated fatty acids declined. | |

| Cholesta-3,5-dien-7-one | Human Aortic Plaques | Atherosclerosis | Found in atherosclerotic plaques. Its origin (true metabolite vs. artifact from a precursor like 7-oxocholesterol) was debated. |

Note: The data above pertains to the 7-oxo derivative, not this compound itself. Researchers should exercise caution in extrapolating these findings.

Experimental Protocols: Analysis by GC-MS

Accurate detection and quantification of this compound require a robust analytical method that avoids its artificial creation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, providing both high separation efficiency and structural confirmation. A generalized protocol is outlined below, which must be optimized for specific sample matrices.

Experimental Workflow

Detailed Methodologies

Protocol 1: GC-MS Analysis of this compound from Biological Samples

-

Lipid Extraction (Modified Folch Method):

-

Homogenize the tissue sample or plasma in a chloroform:methanol mixture (2:1, v/v). Use of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent auto-oxidation.

-

Add an appropriate internal standard (e.g., epicoprostanol or deuterated cholesterol) at the beginning of the extraction to account for sample loss.

-

After vortexing and centrifugation, collect the lower organic phase containing the lipids.

-

Wash the organic phase with a saline solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.

-

Evaporate the solvent to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.

-

-

Saponification (Optional, for total sterol measurement):

-

To measure both free and esterified sterols, the dried lipid extract can be saponified.

-

Re-dissolve the lipid extract in a solution of ethanolic potassium hydroxide (e.g., 1 M KOH in 95% ethanol).

-

Incubate at 60-80°C for 1-2 hours.

-

After cooling, add water and re-extract the non-saponifiable lipids (including this compound) into a nonpolar solvent like hexane or diethyl ether.

-

Dry the organic extract under nitrogen.

-

-

Derivatization (Silylation):

-

Derivatization is essential for GC analysis of sterols, which are non-volatile. Silylation replaces the active hydrogen of any hydroxyl groups with a trimethylsilyl (TMS) group.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried lipid extract.

-

Use a non-polar solvent like pyridine or acetonitrile as the reaction medium.

-

Heat the mixture at 60-100°C for 1 hour to ensure complete derivatization.

-

The resulting TMS-ethers are volatile and thermally stable for GC-MS analysis.

-

-

GC-MS Parameters:

-

The following table provides a representative set of GC-MS parameters. These should be optimized based on the specific instrument and column used.

-

| Parameter | Setting | Purpose/Comment |

| Gas Chromatograph | ||

| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides good separation for non-polar steroid derivatives. |

| Carrier Gas | Helium | Constant flow rate (e.g., 1.0-1.2 mL/min). |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. |

| Injector Temperature | 250-280°C | Ensures rapid volatilization of the derivatized analytes. |

| Oven Program | Initial: 180°C, hold 1 min. Ramp: 10-20°C/min to 300°C. Final Hold: 5-10 min. | Temperature program should be optimized to separate this compound from cholesterol and other sterols. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard mode, 70 eV. |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. |

| Monitored Ions (SIM) | Target ions specific to this compound (m/z 368 for the molecular ion) and its TMS derivative if applicable. | |

| Transfer Line Temp | 280°C | Prevents condensation of analytes. |

| Ion Source Temp | 230°C | Standard source temperature. |

Conclusion

This compound is a cholesterol-derived sterol whose primary route of formation is the non-enzymatic, acid-catalyzed dehydration of cholesterol. Contrary to some generalized statements, it is not an intermediate in the canonical biosynthetic pathways of steroid hormones or bile acids. For researchers and drug development professionals, the presence of this compound in an analytical sample should be interpreted with caution, as it may signify sample degradation or be an artifact of the experimental procedure rather than a marker of a specific metabolic pathway.

While its role as a direct biosynthetic precursor is unsupported, this compound and its derivatives have been detected in vivo under certain pathological conditions and have been noted for biological activities, such as modulating inflammatory responses. Future research may further elucidate these roles. However, for the purpose of studying steroidogenesis and bile acid metabolism, it is crucial to differentiate the established enzymatic pathways from the non-enzymatic formation of this diene. The analytical methods provided in this guide offer a framework for the accurate investigation of this compound, enabling researchers to confidently distinguish between its physiological presence and its artificial generation.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 胆甾-3,5-二烯 ≥93% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. The Liebermann-Burchard reaction: sulfonation, desaturation, and rearrangment of cholesterol in acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cholesta-3,5-diene (CAS 747-90-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene (CAS 747-90-0), a cholesterol derivative, has emerged as a significant bioactive molecule with promising applications in wound healing and inflammatory modulation. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and biological activity. Detailed experimental protocols for its synthesis, purification, and use in relevant biological assays are presented. Furthermore, this guide elucidates the molecular mechanism of action, including its role in activating the PI3K/Akt signaling pathway to promote neutrophil and fibroblast migration, crucial processes in tissue repair. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as Δ³,⁵-Cholestadiene or Cholesterilene, is a steroid lipid that is structurally related to cholesterol.[1][2] It is characterized by the presence of conjugated double bonds at the 3 and 5 positions of the cholestane ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 747-90-0 | [1][3] |

| Molecular Formula | C₂₇H₄₄ | |

| Molecular Weight | 368.64 g/mol | |

| Appearance | Powder | |

| Melting Point | 78-80 °C | |

| Solubility | Chloroform (50 mg/ml) | |

| Storage Temperature | -20°C |

Synthesis and Purification

While various methods can be employed for the synthesis of this compound, a common laboratory-scale preparation involves the acid-catalyzed dehydration of cholesterol.

Experimental Protocol: Synthesis from Cholesterol

Materials:

-

Cholesterol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

Procedure:

-

Dissolve cholesterol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture, continuously removing the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification